molecular formula C27H38N6O9 B12101748 Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA

Cat. No.: B12101748
M. Wt: 590.6 g/mol
InChI Key: NPMRWZCVKXKVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions include:

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which can be detected colorimetrically .

Scientific Research Applications

Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-xiIle-pNA involves its hydrolysis by specific enzymes. The peptide bond is cleaved, releasing p-nitroaniline (pNA), which can be measured to determine enzyme activity. The molecular targets include prolyl endopeptidase and elastase, which play roles in various biological pathways .

Properties

IUPAC Name

4-[[1-[[1-[2-[[3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMRWZCVKXKVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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